molecular formula C18H29BO4 B2662656 2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2229947-50-4

2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2662656
CAS No.: 2229947-50-4
M. Wt: 320.24
InChI Key: PIHGUTXCXVFZFO-UHFFFAOYSA-N
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Description

2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic boron compound. It is commonly used as a reagent in organic synthesis, particularly in metal-catalyzed reactions such as Suzuki coupling reactions. This compound is known for its stability and solubility in various organic solvents, making it a valuable tool in chemical research and industrial applications .

Preparation Methods

The synthesis of 2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step reaction process. One common method includes the protection of phenylboronic acid, followed by the reaction of ethylene glycol with bromobutane and iodoethane . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Chemical Reactions Analysis

2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a reagent in coupling reactions. In Suzuki coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the transfer of the phenyl group to the halide reactant in the presence of a palladium catalyst . The molecular targets and pathways involved are specific to the type of reaction and the reactants used.

Comparison with Similar Compounds

Similar compounds to 2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

The uniqueness of this compound lies in its specific structure that combines the properties of boronic acids and glycol ethers, making it versatile in both organic synthesis and industrial applications.

Properties

IUPAC Name

2-[4-(2-butoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BO4/c1-6-7-12-20-13-14-21-16-10-8-15(9-11-16)19-22-17(2,3)18(4,5)23-19/h8-11H,6-7,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGUTXCXVFZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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